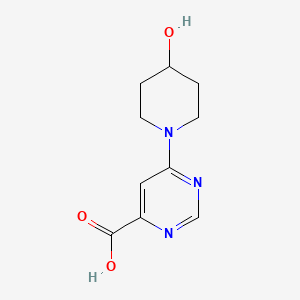

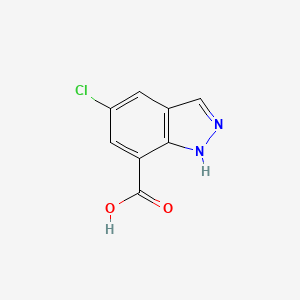

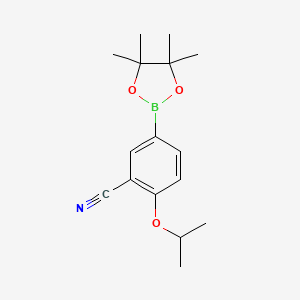

1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine

Overview

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The 1-[(cyclopent-3-en-1-yl)carbonyl]-3-ethylpiperidin-4-amine molecule contains a total of 39 bond(s). There are 17 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 primary amine(s) (aliphatic) .Chemical Reactions Analysis

Triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature gave multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .Physical And Chemical Properties Analysis

1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine has a molecular formula of C11H18N2O and a molecular weight of 194.27 g/mol.Scientific Research Applications

Synthesis and Asymmetric Catalysis

Research into the synthesis of piperidines, which are prevalent in pharmaceuticals, has led to the development of novel asymmetric synthesis methods. One such method involves the catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines, incorporating a carbonyl equivalent selectively at the δ position. This process is enabled by a chiral Cu catalyst through an N-centered radical relay mechanism, resulting in the creation of chiral piperidines. This highly enantioselective method showcases the utility of 1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-amine derivatives in asymmetric catalysis, providing a pathway to synthesizing a wide array of chiral piperidine compounds (Zhang, Zhang, & Nagib, 2019).

Heterocyclic Synthesis

The synthesis of piperidines from propargyl amines and cyclopropanes via Zn(II)-catalyzed reactions highlights the potential of this compound in creating highly functionalized piperidines. This methodology leverages tandem cyclopropane ring-opening and Conia-ene cyclization, demonstrating the chemical versatility and reactivity of piperidine derivatives in constructing complex heterocycles (Lebold, Leduc, & Kerr, 2009).

NMR Spectroscopic Applications

The enantiomeric discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid in NMR spectroscopy showcases the application of piperidine derivatives in analytical chemistry. This technique relies on the protonation of amines by the carboxylic acid groups of the crown ether, demonstrating the utility of piperidine derivatives in elucidating stereochemical configurations and understanding molecular interactions (Lovely & Wenzel, 2006).

Formation of Piperidine Derivatives

Research into the formation of piperidine from lysine in lysine/glucose reaction mixtures has revealed a novel pathway for generating piperidine, a reactive amine that can undergo Maillard type interactions. This study underscores the importance of piperidine and its derivatives in understanding and manipulating Maillard reactions, with implications for food chemistry and the synthesis of bioactive compounds (Nikolov & Yaylayan, 2010).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published . This suggests that there is ongoing research in this field, indicating potential future directions.

properties

IUPAC Name |

(3-aminopiperidin-1-yl)-cyclopent-3-en-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h1-2,9-10H,3-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKKZWVQEVPHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC=CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B1466140.png)

![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)

![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)